Peptide 5g
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Overview
Description
Peptide 5g is a synthetic peptide composed of a sequence of amino acids. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This compound, like other peptides, is designed for specific applications in scientific research, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Peptide 5g is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid to the resin, followed by the removal of the protecting group from the amino group of the amino acid. Subsequent amino acids are then added one by one through coupling reactions, with each amino acid being protected by a temporary protecting group to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of peptides like this compound is often automated using peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient and high-throughput production of peptides. The use of high-quality reagents and optimized reaction conditions ensures the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Peptide 5g can undergo various chemical reactions, including:
Oxidation: Peptides containing cysteine residues can form disulfide bonds through oxidation.
Reduction: Disulfide bonds in peptides can be reduced to free thiol groups.
Substitution: Amino acid residues in peptides can be modified through substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues to form disulfide bonds.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used reducing agents.
Substitution: Various reagents, such as alkylating agents, can be used to modify specific amino acid residues
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of cysteine residues results in the formation of disulfide bonds, while reduction of disulfide bonds yields free thiol groups.
Scientific Research Applications
Peptide 5g has a wide range of applications in scientific research:
Chemistry: Peptides are used as building blocks for the synthesis of more complex molecules and as catalysts in chemical reactions.
Biology: Peptides play essential roles in cell signaling, enzyme activity, and protein-protein interactions.
Medicine: Peptides are used as therapeutic agents for various diseases, including cancer, diabetes, and infectious diseases. They can also serve as diagnostic tools and vaccines.
Industry: Peptides are used in the development of new materials, cosmetics, and food additives .
Mechanism of Action
The mechanism of action of Peptide 5g depends on its specific sequence and structure. Generally, peptides exert their effects by binding to specific molecular targets, such as receptors, enzymes, or other proteins. This binding can activate or inhibit the target, leading to a cascade of cellular events. The pathways involved vary depending on the peptide’s function and target .
Comparison with Similar Compounds
Peptide 5g can be compared to other peptides with similar structures and functions. Some similar compounds include:
Peptide 4g: Another synthetic peptide with a slightly different amino acid sequence.
Peptide 6g: A peptide with additional modifications for enhanced stability and activity.
This compound is unique due to its specific amino acid sequence and the modifications it may contain, which can enhance its stability, activity, and specificity for its target .
Properties
Molecular Formula |
C75H131N19O14 |
---|---|
Molecular Weight |
1523.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C75H131N19O14/c1-17-45(14)59(93-71(105)60(46(15)18-2)91-66(100)54(36-42(8)9)87-62(96)49(76)38-48-26-21-20-22-27-48)69(103)85-50(28-23-31-81-74(77)78)64(98)86-51(29-24-32-82-75(79)80)72(106)94-33-25-30-56(94)67(101)92-61(47(16)19-3)70(104)90-58(44(12)13)68(102)88-52(34-40(4)5)63(97)83-39-57(95)84-53(35-41(6)7)65(99)89-55(73(107)108)37-43(10)11/h20-22,26-27,40-47,49-56,58-61H,17-19,23-25,28-39,76H2,1-16H3,(H,83,97)(H,84,95)(H,85,103)(H,86,98)(H,87,96)(H,88,102)(H,89,99)(H,90,104)(H,91,100)(H,92,101)(H,93,105)(H,107,108)(H4,77,78,81)(H4,79,80,82)/t45-,46-,47-,49-,50-,51-,52-,53-,54-,55-,56-,58-,59-,60-,61-/m0/s1 |
InChI Key |
RYFJHQWNPBLARV-WEKFKAQSSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)CC)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)N |
Origin of Product |
United States |
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